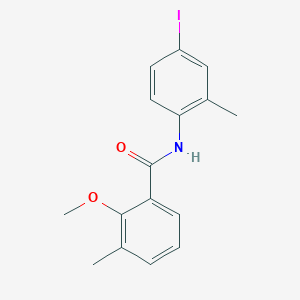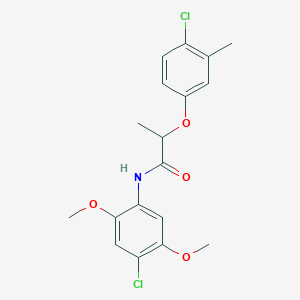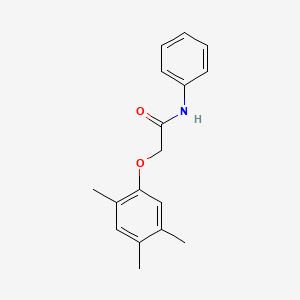![molecular formula C16H18Cl2N2O4S B4399320 1-{[2,4-dichloro-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}-2-pyrrolidinone](/img/structure/B4399320.png)
1-{[2,4-dichloro-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}-2-pyrrolidinone
Vue d'ensemble
Description
1-{[2,4-dichloro-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}-2-pyrrolidinone, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. The adenosine A1 receptor is a G protein-coupled receptor that is widely distributed throughout the body and is involved in a variety of physiological processes, including regulation of heart rate, blood pressure, and neurotransmitter release. DPCPX has been extensively studied for its potential therapeutic applications in a variety of diseases, including cardiovascular disease, cancer, and neurological disorders.
Mécanisme D'action
1-{[2,4-dichloro-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}-2-pyrrolidinone exerts its effects by selectively blocking the adenosine A1 receptor, which is involved in the regulation of a variety of physiological processes. By blocking the adenosine A1 receptor, this compound can modulate the activity of other signaling pathways, leading to a variety of biological effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including modulation of heart rate, blood pressure, and neurotransmitter release. In addition, this compound has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its therapeutic potential in a variety of diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-{[2,4-dichloro-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}-2-pyrrolidinone in scientific research include its high potency and selectivity for the adenosine A1 receptor, which allows for precise modulation of this signaling pathway. In addition, this compound has been extensively studied and optimized for synthesis, making it a valuable tool for scientific research. The limitations of using this compound in scientific research include its potential for off-target effects and its limited solubility in aqueous solutions.
Orientations Futures
There are many future directions for research on 1-{[2,4-dichloro-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}-2-pyrrolidinone, including further optimization of its synthesis and characterization of its pharmacokinetic properties. In addition, this compound could be further studied for its potential therapeutic applications in a variety of diseases, including cardiovascular disease, cancer, and neurological disorders. Finally, this compound could be used as a tool for studying the adenosine signaling pathway and its role in physiological and pathological processes.
Applications De Recherche Scientifique
1-{[2,4-dichloro-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}-2-pyrrolidinone has been extensively studied for its potential therapeutic applications in a variety of diseases, including cardiovascular disease, cancer, and neurological disorders. In cardiovascular disease, this compound has been shown to improve myocardial function and reduce ischemia-reperfusion injury. In cancer, this compound has been shown to inhibit tumor growth and metastasis. In neurological disorders, this compound has been shown to improve cognitive function and reduce neuroinflammation.
Propriétés
IUPAC Name |
1-[2,4-dichloro-5-(piperidine-1-carbonyl)phenyl]sulfonylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18Cl2N2O4S/c17-12-10-13(18)14(25(23,24)20-8-4-5-15(20)21)9-11(12)16(22)19-6-2-1-3-7-19/h9-10H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFFJVPNHSBUIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=C(C=C2Cl)Cl)S(=O)(=O)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-fluorophenyl)acetamide](/img/structure/B4399243.png)

![{4-[(3-ethoxybenzoyl)amino]phenoxy}acetic acid](/img/structure/B4399251.png)

![1-{4-[3-(1H-imidazol-1-yl)propoxy]-3-methoxyphenyl}ethanone hydrochloride](/img/structure/B4399260.png)
![4-{2-[2-(4-benzylphenoxy)ethoxy]ethyl}morpholine hydrochloride](/img/structure/B4399268.png)
![1-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-4-methylpiperazine hydrochloride](/img/structure/B4399269.png)
![1-[4-(allyloxy)benzoyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4399273.png)

![N-(tert-butyl)-2-(2-ethoxy-4-{[(4-methylcyclohexyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4399301.png)
![N-[2-methoxy-5-(2-quinoxalinyl)phenyl]-2,3-dimethyl-6-quinoxalinecarboxamide](/img/structure/B4399315.png)
![4,5-dimethoxy-2-({[(2-methylbenzyl)thio]acetyl}amino)benzoic acid](/img/structure/B4399317.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-(2-hydroxyphenyl)acetamide](/img/structure/B4399328.png)
![3-{[(4-nitrophenyl)amino]carbonyl}phenyl acetate](/img/structure/B4399333.png)